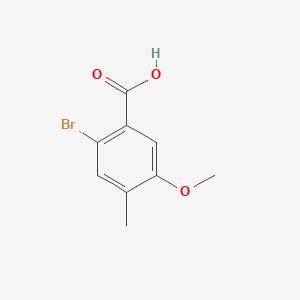

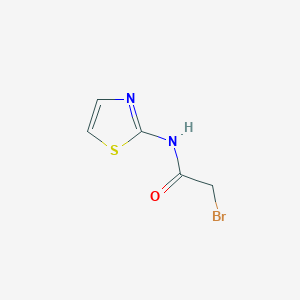

2-溴-N-(1,3-噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"2-Bromo-N-(1,3-thiazol-2-yl)acetamide" is a chemical compound that serves as an electrophile in the synthesis of various bi-heterocyclic compounds. These compounds are explored for their potential as therapeutic agents due to their enzyme inhibition capabilities and cytotoxic behavior, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Abbasi et al., 2018).

Synthesis Analysis

The synthesis involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to produce "2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide," which is then coupled with various 1,3,4-oxadiazoles to obtain targeted bi-heterocyclic compounds. The process highlights the compound's utility in constructing complex molecular architectures, crucial for developing new therapeutic agents (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, EI-MS, 1H NMR, and 13C NMR, providing insights into the compound's framework and the nature of its interactions with other molecules. These analyses are vital for understanding the compound's reactivity and potential binding mechanisms with biological targets (Boechat et al., 2011).

Chemical Reactions and Properties

"2-Bromo-N-(1,3-thiazol-2-yl)acetamide" participates in numerous chemical reactions to form bi-heterocyclic compounds with significant therapeutic potential. Its reactivity with different electrophiles and nucleophiles under various conditions showcases its versatility in synthetic chemistry. The compound's role in forming bi-heterocycles with enzyme inhibition activity against targets like acetylcholinesterase and α-glucosidase underscores its chemical and biological significance (Ramzan et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of "2-Bromo-N-(1,3-thiazol-2-yl)acetamide" itself were not directly found, research on related compounds provides insights into properties such as crystallinity, solubility, and thermal stability. These aspects are crucial for understanding the compound's behavior under different experimental conditions and its suitability for various applications (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of "2-Bromo-N-(1,3-thiazol-2-yl)acetamide" and its derivatives, including reactivity, electrophilic nature, and potential interactions with biological molecules, are fundamental to their application in drug design and synthesis. Studies highlight its role in synthesizing compounds with varied biological activities, emphasizing its chemical versatility and potential as a building block for pharmacologically active molecules (Fahim & Ismael, 2019).

科学研究应用

合成治疗药物:

- (Abbasi et al., 2018) 在合成双杂环化合物作为潜在治疗药物时使用了2-溴-N-(5-甲基-1,3-噻唑-2-基)乙酰胺。这种合成涉及对乙酰胆碱酯酶和α-葡萄糖苷酶等酶的酶抑制研究,表明其在治疗应用中的潜在用途。

- 在另一项研究中,(Ramzan et al., 2018) 合成了2-溴-N-(4-甲基-1,3-噻唑-2-基)乙酰胺,并评估了其对乙酰胆碱酯酶和α-葡萄糖苷酶等酶的酶抑制潜力,暗示其可能用于治疗阿尔茨海默病和糖尿病等疾病。

抗菌活性:

- (Fahim & Ismael, 2019) 的研究探讨了2-溴-N-(苯磺酰基)乙酰胺衍生物对各种亲核试剂的反应性,导致具有良好抗菌活性的化合物。

- 另一项研究,(Fuloria et al., 2014),涉及从2-溴-N-(1,3-噻唑-2-基)乙酰胺衍生物合成化合物,显示出抗菌和抗真菌活性。

酶和生物学研究:

- (Abbasi et al., 2020) 从2-溴-N-(1,3-噻唑-2-基)乙酰胺合成了一系列化合物,通过α-葡萄糖苷酶酶抑制测试了它们的抗糖尿病潜力。

- (Kumar & MisraNeeraj, 2014) 的研究对二氯取代的(1,3-噻唑-2-基)乙酰胺进行了理论研究,评估了它们的潜在配位能力和生物活性。

未来方向

The future directions for the study of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .

属性

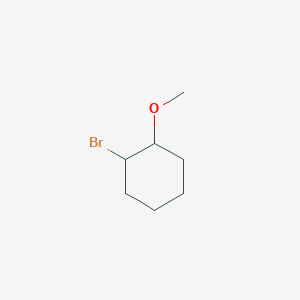

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUYXPCLUSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307944 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

CAS RN |

73326-20-2 |

Source

|

| Record name | 73326-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)